(1,3-Dioxo-1,3-dihydro-2h-isoindol-2-yl)methyl nitrate
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Overview
Description
(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl nitrate is a chemical compound that belongs to the class of phthalimides These compounds are characterized by a 1,3-dioxoisoindoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl nitrate typically involves the reaction of phthalimide with methyl nitrate under specific conditions. One common method involves the use of a base to facilitate the reaction. The reaction conditions often include controlled temperature and pressure to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high throughput, making the compound available for various applications in research and industry .
Chemical Reactions Analysis
Types of Reactions
(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl nitrate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield phthalic acid derivatives, while reduction can produce phthalimidine derivatives .
Scientific Research Applications
(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl nitrate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl nitrate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Phthalimide: A parent compound with similar structural features.
N-Phthalylglycyl chloride: Another phthalimide derivative with different functional groups.
Methyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate: A similar compound with an acetate group instead of a nitrate group.
Uniqueness
(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl nitrate is unique due to its nitrate functional group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other phthalimide derivatives may not be suitable .
Properties
CAS No. |
208332-52-9 |
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Molecular Formula |
C9H6N2O5 |
Molecular Weight |
222.15 g/mol |
IUPAC Name |
(1,3-dioxoisoindol-2-yl)methyl nitrate |
InChI |
InChI=1S/C9H6N2O5/c12-8-6-3-1-2-4-7(6)9(13)10(8)5-16-11(14)15/h1-4H,5H2 |
InChI Key |
YMLWSLNPDWEKNG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CO[N+](=O)[O-] |
Origin of Product |
United States |
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